Leramistat

説明

BenchChem offers high-quality Leramistat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leramistat including the price, delivery time, and more detailed information at info@benchchem.com.

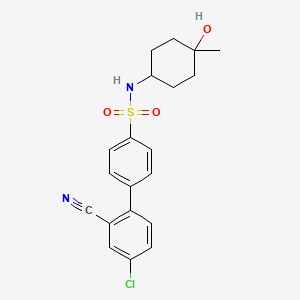

Structure

3D Structure

特性

CAS番号 |

1642602-54-7 |

|---|---|

分子式 |

C20H21ClN2O3S |

分子量 |

404.9 g/mol |

IUPAC名 |

4-(4-chloro-2-cyanophenyl)-N-(4-hydroxy-4-methylcyclohexyl)benzenesulfonamide |

InChI |

InChI=1S/C20H21ClN2O3S/c1-20(24)10-8-17(9-11-20)23-27(25,26)18-5-2-14(3-6-18)19-7-4-16(21)12-15(19)13-22/h2-7,12,17,23-24H,8-11H2,1H3 |

InChIキー |

PHOYDFRXZMNHIF-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)C#N)O |

製品の起源 |

United States |

Foundational & Exploratory

Leramistat: A Technical Guide to a First-in-Class Mitochondrial Complex I Inhibitor for Tissue Repair

Document ID: LER-MCI-WG-202511 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Leramistat (also known as MBS2320) is an investigational, first-in-class, oral therapeutic that functions as a selective inhibitor of mitochondrial complex I.[1][2][3] Unlike traditional approaches that primarily focus on suppressing inflammation, Leramistat's unique mechanism of action involves modulating cellular metabolism to promote the body's innate repair and regeneration processes.[3][4] This technical guide provides a comprehensive overview of Leramistat, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in understanding the therapeutic potential of targeting mitochondrial metabolism for chronic inflammatory and degenerative diseases.

Introduction: Mitochondrial Complex I as a Therapeutic Target

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC). It plays a pivotal role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action establishes the proton gradient that drives ATP synthesis.[5] Dysfunction of Complex I is implicated in a range of pathologies, including neurodegenerative diseases and conditions associated with aging.[6][7] Consequently, modulating its activity presents a compelling therapeutic strategy. Leramistat represents a novel approach by inducing a mild, controlled inhibition of Complex I, which paradoxically triggers a cascade of events leading to tissue repair rather than energy crisis.[6][8]

Leramistat: Mechanism of Action

Leramistat's therapeutic strategy is not centered on immunosuppression but on metabolic reprogramming to enhance cellular resilience and activate the body's own repair mechanisms.[3][6] By inhibiting Complex I, Leramistat induces a mild and transient state of cellular stress, a concept known as hormesis.[8] This controlled stress signal appears to shift cellular programs away from chronic inflammation and toward regeneration and repair.[8] This unique mechanism has been shown to support the mobilization of progenitor cells, which are critical for restoring damaged tissue.[4][6] This approach offers the potential for disease resolution across a wide spectrum of conditions characterized by autoimmunity, fibrosis, or bone loss.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for Leramistat from in vitro and clinical studies.

Table 1: In Vitro Activity and Stability of Leramistat

| Parameter | Species/Cell Line | Value | Reference |

|---|---|---|---|

| ATP Production Inhibition (IC50) | THP-1 Human Monocytes | 0.63 µM | [9] |

| Metabolic Stability (t1/2) | Rat Hepatocytes | 7 minutes | [9] |

| Metabolic Stability (t1/2) | Human Hepatocytes | 154 minutes |[9] |

Table 2: Summary of Phase 2b Clinical Trial in Rheumatoid Arthritis (NCT05460832)

| Parameter | Description | Result | Reference |

|---|---|---|---|

| Study Design | 12-week, randomized, double-blind, placebo-controlled trial in adults with moderate-to-severe RA and inadequate response to methotrexate. | N/A | [3][10][11] |

| Primary Endpoint | Efficacy vs. placebo as measured by ACR20 (American College of Rheumatology 20% improvement). | Did not meet the primary endpoint. | [3][10][12] |

| Key Secondary Endpoint | Reduction in bone erosions. | Statistically significant reduction compared to placebo. | [3][10][13] |

| Other Secondary Endpoints | Improvements in disability and fatigue. | Statistically significant improvements observed. | [3][10][13] |

| Safety Profile | Adverse event (AE) rate. | Similar between Leramistat and placebo groups; majority of AEs were mild and resolved without treatment. No serious AEs attributed to the drug. |[3][13] |

Table 3: Biomarker Changes in Phase 2 Rheumatoid Arthritis Study

| Biomarker | Biological Relevance | Observed Change with Leramistat | Reference |

|---|---|---|---|

| C-Reactive Protein (CRP) | Marker of systemic inflammation ("inflammaging"). | Improvement (reduction) observed. | [4] |

| Growth Differentiation Factor 15 (GDF15) | Marker of mitochondrial dysfunction. | Improvement observed. | [4] |

| Fibroblast Growth Factor 21 (FGF21) | Marker of mitochondrial dysfunction. | Improvement observed. |[4] |

Experimental Protocols

Detailed experimental protocols specific to Leramistat are proprietary. However, this section provides established, standard methodologies for assessing the activity and effects of a mitochondrial complex I inhibitor.

Protocol 1: Assessment of Mitochondrial Respiration via Extracellular Flux Analysis

This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function in intact cells.

1. Cell Preparation:

-

Seed cells (e.g., THP-1 monocytes, primary lung fibroblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to adhere and grow for 24-48 hours.

-

One hour prior to the assay, replace the growth medium with pre-warmed XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C.

2. Instrument and Cartridge Preparation:

-

Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator.

-

Load the hydrated cartridge with compounds for sequential injection. For a mitochondrial stress test, the ports are typically loaded as follows:

-

Port A: Test compound (Leramistat) or vehicle control.

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (a protonophore that uncouples the ETC).

-

Port D: Rotenone & Antimycin A (Complex I & III inhibitors).

-

3. Assay Execution and Data Analysis:

-

Calibrate the instrument with the loaded sensor cartridge.

-

Replace the calibrant with the cell plate and initiate the assay.

-

The instrument will measure baseline OCR, then sequentially inject the compounds and measure the OCR after each injection.

-

Data Interpretation:

-

Basal Respiration: Initial OCR minus non-mitochondrial respiration.

-

ATP-Linked Respiration: Decrease in OCR after oligomycin injection.

-

Maximal Respiration: OCR after FCCP injection.

-

Proton Leak: OCR remaining after oligomycin injection.

-

Non-Mitochondrial Respiration: OCR remaining after Rotenone/Antimycin A injection.

-

Leramistat's effect is observed as a dose-dependent decrease in basal and maximal respiration.

-

Protocol 2: Measurement of Mitochondrial Complex I Activity

This protocol measures the specific activity of Complex I in isolated mitochondria by monitoring the oxidation of NADH.[14]

1. Mitochondria Isolation:

-

Harvest cells or tissue and homogenize in ice-cold isolation buffer.

-

Perform differential centrifugation to pellet mitochondria.

-

Resuspend the mitochondrial pellet in a suitable assay buffer (e.g., MAS buffer) and determine protein concentration via a BCA or Bradford assay.

2. Spectrophotometric Assay:

-

Prepare a reaction mixture in a cuvette containing assay buffer, ubiquinone (the electron acceptor), and antimycin A (to inhibit Complex III).

-

Add the isolated mitochondria to the cuvette and equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

To determine the specific contribution of Complex I, measure the reaction rate in the presence of a known Complex I inhibitor, such as rotenone.

3. Data Analysis:

-

Calculate the rate of NADH oxidation (ΔAbs/min).

-

The Complex I-specific activity is the difference between the total rate and the rate in the presence of rotenone.

-

Normalize the activity to the mitochondrial protein content (e.g., in nmol/min/mg protein).

-

To test Leramistat, perform the assay with varying concentrations of the compound to determine its IC50.

Protocol 3: Cellular ATP Production Assay

This protocol uses a luciferase-based assay to quantify total cellular ATP levels, which can be used to assess the impact of an ETC inhibitor.

1. Cell Treatment:

-

Plate cells in an opaque-walled 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of Leramistat or vehicle control for a specified period (e.g., 1-24 hours).

2. ATP Measurement:

-

At the end of the treatment period, add a cell lysis reagent to release ATP.

-

Add a luciferin/luciferase substrate reagent. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Immediately measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Convert the luminescence readings from the cell samples to ATP concentrations using the standard curve.

-

Normalize ATP levels to cell number or protein content in each well.

-

Plot the dose-response curve for Leramistat to calculate the IC50 for ATP production inhibition.[9]

Conclusion and Future Directions

Leramistat is a pioneering therapeutic candidate that validates mitochondrial Complex I as a druggable target for a new class of "tissue repair" agents. Its mechanism, which leverages metabolic modulation to stimulate endogenous regenerative pathways, stands in contrast to conventional immunosuppressive therapies.[3][12] While the Phase 2b trial in rheumatoid arthritis did not meet its primary inflammatory endpoint, the statistically significant positive effects on bone erosion, disability, and fatigue provide strong evidence for its unique, disease-modifying potential.[10][13]

Future research will likely focus on combination therapies, where Leramistat's reparative effects could complement the anti-inflammatory action of existing drugs.[3] Furthermore, its development for idiopathic pulmonary fibrosis, supported by FDA Fast Track and Orphan Drug designations, highlights its potential in fibrotic diseases where tissue remodeling is a key therapeutic goal.[1][3] The continued investigation of Leramistat and similar compounds will be crucial in advancing the novel field of mitochondrial pharmacology for the treatment of chronic and degenerative diseases.[4]

References

- 1. Leramistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. targetmol.com [targetmol.com]

- 3. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 4. istesso.co.uk [istesso.co.uk]

- 5. Structure of inhibitor-bound mammalian complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]

- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitophagy vs. Complex I Inhibitors: Which is Better? [longevityreview.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Istesso's Leramistat Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]

- 11. leramistat (MBS2320) / Istesso, J&J [delta.larvol.com]

- 12. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]

- 13. biotuesdays.com [biotuesdays.com]

- 14. protocols.io [protocols.io]

The Role of Leramistat in Programmed Disease Resolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leramistat (formerly MBS2320) is a first-in-class, orally administered small molecule inhibitor of mitochondrial complex I, currently under investigation for its role in programmed disease resolution. This technical guide provides an in-depth overview of Leramistat's mechanism of action, its therapeutic potential in chronic inflammatory and fibrotic diseases, and a summary of key preclinical and clinical findings. By modulating mitochondrial function, Leramistat aims to augment the body's innate capacity for tissue repair and regeneration, representing a novel paradigm in the treatment of diseases characterized by persistent inflammation and tissue damage, such as rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF). This document will detail the available quantitative data, experimental protocols, and the underlying signaling pathways associated with Leramistat's unique mode of action.

Introduction: The Concept of Programmed Disease Resolution

Chronic diseases are often characterized by a failure of the body's natural resolution programs, leading to persistent inflammation and progressive tissue damage. Traditional therapeutic strategies have largely focused on suppressing the inflammatory response. However, a new approach, termed "programmed disease resolution," aims to activate the body's endogenous repair mechanisms to restore tissue homeostasis.

Leramistat emerges as a pioneering agent in this field. It is not an immunosuppressant but rather a modulator of cellular metabolism that enhances the body's inherent ability to repair and build resilience against tissue damage.[1][2] Its primary target is mitochondrial complex I, a critical component of the electron transport chain.

Mechanism of Action: Mitochondrial Complex I Inhibition

Leramistat's unique mechanism of action centers on the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2][3] This inhibition is thought to induce a mild and controlled level of cellular stress, which in turn activates a cascade of adaptive responses that promote tissue repair and resolution of inflammation.

The Integrated Stress Response and Mitokine Secretion

Inhibition of mitochondrial complex I by Leramistat is hypothesized to trigger the integrated stress response (ISR), a cellular signaling network that allows cells to adapt to various stressors. A key consequence of ISR activation in this context is the production and secretion of "mitokines," which are signaling molecules originating from the mitochondria that have systemic effects. Two such mitokines, Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), have been shown to be upregulated in response to mitochondrial stress.[4][5][6][7] These mitokines are known to play crucial roles in regulating metabolism, inflammation, and cellular resilience.[5][6][7]

Mobilization of Progenitor Cells and Tissue Regeneration

A critical aspect of Leramistat's therapeutic effect is its ability to mobilize progenitor cells, which are instrumental in tissue repair and regeneration.[4] The precise signaling pathway linking mitochondrial complex I inhibition to progenitor cell mobilization is an area of active investigation, but it is believed to be mediated by the systemic effects of mitokines and other downstream signals.

dot

Caption: Proposed signaling pathway of Leramistat.

Preclinical Evidence

Preclinical studies have provided the foundational evidence for Leramistat's dual anti-inflammatory and tissue-reparative properties.

In Vitro Studies

-

Inhibition of ATP production: Leramistat has been shown to inhibit ATP production in THP-1 human monocytes with an IC50 of 0.63 μM, demonstrating its direct effect on mitochondrial respiration.

Animal Models

In a mouse model of collagen-induced arthritis, treatment with MBS2320 (Leramistat) demonstrated a significant reduction in inflammation and, notably, promoted the remodeling of damaged bone.[1][2] This preclinical finding was crucial in establishing the drug's potential for a dual mode of action.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice (General outline)

A detailed protocol for the specific preclinical studies with Leramistat has not been publicly released. However, a general methodology for CIA studies is as follows:

-

Induction of Arthritis: Male DBA/1 mice are typically immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

-

Treatment: Once arthritis is established, mice are randomized to receive vehicle control or Leramistat (MBS2320) orally at various doses.

-

Assessment: Clinical signs of arthritis are scored several times a week. At the end of the study, paws are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Immunohistochemistry may be used to analyze markers of inflammation and bone remodeling.

Clinical Development

Leramistat has been evaluated in Phase 1 and Phase 2 clinical trials, primarily in rheumatoid arthritis. It is also under investigation for idiopathic pulmonary fibrosis and sarcopenia.

Phase 1 Studies

Phase 1 studies in healthy volunteers and a small cohort of RA patients demonstrated that Leramistat (MBS2320) was safe and well-tolerated, with predictable pharmacokinetics.[1] Importantly, no interaction was observed with methotrexate, a standard background therapy for RA.[1] Positive trends in biomarkers of inflammation and bone metabolism were also observed in the patient cohort.[1]

Phase 2b Study in Rheumatoid Arthritis (NCT05460832)

A Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to evaluate the efficacy and safety of Leramistat in patients with moderate to severe active RA who had an inadequate response to methotrexate.[8][9]

Experimental Protocol: Phase 2b RA Study (IST-06)

dot

Caption: Workflow of the Phase 2b RA clinical trial.

Quantitative Data from the Phase 2b RA Study

While the full quantitative results of the Phase 2b study have not yet been published, the following outcomes have been reported.[8][10][11]

| Endpoint | Outcome |

| Primary Endpoint | |

| ACR20 Response at Week 12 | Not met.[8][10][11] |

| Secondary Endpoints | |

| Bone Erosion | Statistically significant reduction compared to placebo.[8][10][11] The specific assessment scale (e.g., RAMRIS) and quantitative data are pending publication. |

| Disability | Statistically significant improvement compared to placebo.[8][10][11] The specific assessment scale (e.g., HAQ-DI) and quantitative data are pending publication. |

| Fatigue | Statistically significant improvement compared to placebo.[8][10][11] The specific assessment scale (e.g., FACIT-F) and quantitative data are pending publication. |

| Safety | No new safety concerns were identified. The adverse event rate was similar between the Leramistat and placebo groups, with most being mild and resolving without treatment.[8] |

Biomarker Analysis

In Phase 2 clinical studies, Leramistat treatment was associated with improvements in markers of "inflammaging" (chronic, low-grade inflammation associated with aging) and mitochondrial function.[4]

| Biomarker | Change with Leramistat |

| C-Reactive Protein (CRP) | Improvement observed.[4] |

| Growth Differentiation Factor 15 (GDF15) | Improvement observed.[4] |

| Fibroblast Growth Factor 21 (FGF21) | Improvement observed.[4] |

Therapeutic Potential and Future Directions

Leramistat's novel mechanism of action holds promise for a wide range of chronic diseases where tissue damage is a key component.

-

Rheumatoid Arthritis: Despite not meeting the primary endpoint for symptomatic improvement (ACR20), the significant impact on bone erosion, a key driver of long-term disability, suggests a potential role for Leramistat in modifying the structural progression of RA, possibly in combination with existing therapies.[8][11]

-

Idiopathic Pulmonary Fibrosis (IPF): Leramistat has been granted both FDA Fast Track and Orphan Drug Designation for IPF, highlighting the significant unmet medical need and the potential for Leramistat to address the fibrotic processes in this devastating disease.[12]

-

Sarcopenia and Other Age-Related Diseases: By targeting mitochondrial function and promoting tissue repair, Leramistat may have applications in treating age-related conditions such as sarcopenia (muscle loss) and other degenerative disorders.[4]

Future research will focus on elucidating the detailed signaling pathways downstream of mitochondrial complex I inhibition, identifying responsive patient populations, and further evaluating the efficacy and safety of Leramistat in various chronic diseases. The full publication of the Phase 2b RA trial results is eagerly awaited by the scientific community.

Conclusion

Leramistat represents a paradigm shift in the treatment of chronic inflammatory and fibrotic diseases. By targeting the fundamental process of mitochondrial metabolism to activate the body's own programmed disease resolution pathways, it offers the potential to not only manage symptoms but also to repair damaged tissues and restore function. While further clinical investigation is required to fully realize its therapeutic potential, the data gathered to date on Leramistat provide a strong rationale for its continued development as a first-in-class agent for promoting tissue repair and resolving chronic disease.

References

- 1. istesso.co.uk [istesso.co.uk]

- 2. leramistat (MBS2320) / Istesso, J&J [delta.larvol.com]

- 3. Istesso update on P2b study of leramistat in RA | Company Announcement | Investegate [investegate.co.uk]

- 4. istesso.co.uk [istesso.co.uk]

- 5. Differential roles of GDF15 and FGF21 in systemic metabolic adaptation to the mitochondrial integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Stress and Mitokines: Therapeutic Perspectives for the Treatment of Metabolic Diseases [e-dmj.org]

- 7. Frontiers | The roles of FGF21 and GDF15 in mediating the mitochondrial integrated stress response [frontiersin.org]

- 8. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Istesso's Leramistat Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]

- 11. biotuesdays.com [biotuesdays.com]

- 12. Leramistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Investigational Studies on Leramistat (MBS2320): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leramistat (also known as MBS2320) is an investigational, first-in-class, orally administered small molecule that acts as a selective inhibitor of mitochondrial complex I. This novel mechanism of action imparts a dual therapeutic effect: immunomodulation and tissue repair, distinguishing it from current treatments for autoimmune and inflammatory diseases. Developed by Istesso (formerly Modern Biosciences), Leramistat has been evaluated in clinical trials for rheumatoid arthritis (RA) and is under investigation for idiopathic pulmonary fibrosis (IPF). Preclinical data has demonstrated its potential to not only reduce inflammation but also to promote the remodeling of damaged bone. This technical guide provides a comprehensive overview of the investigational studies on Leramistat, summarizing available data, detailing relevant experimental protocols, and visualizing its proposed mechanism of action and experimental workflows.

Mechanism of Action

Leramistat's primary pharmacological target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting this complex, Leramistat modulates cellular metabolism, particularly in highly metabolic immune cells. This "metabolic reprogramming" is believed to be the basis for its dual actions of reducing inflammation and promoting tissue repair. In preclinical models of rheumatoid arthritis, MBS2320 has been shown to selectively inhibit the activity and differentiation of myeloid and lymphoid cells while sparing mesenchymal cells. This selectivity may contribute to its tissue-remodeling effects. Furthermore, in a murine collagen-induced arthritis (CIA) model, treatment with MBS2320 led to the formation of anatomically appropriate osteoid layering, suggesting a promotion of physiological bone repair processes rather than reactive bone formation.[1]

Signaling Pathway

The inhibition of mitochondrial complex I by Leramistat is hypothesized to initiate a cascade of downstream signaling events that collectively result in its immunomodulatory and tissue-reparative effects. In immune cells, reduced Complex I activity can lead to a decrease in pro-inflammatory cytokine production and a shift in T-cell differentiation. In the context of bone remodeling, this metabolic modulation may directly impact the differentiation and activity of osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells), tipping the balance towards bone formation.

Caption: Proposed signaling pathway of Leramistat (MBS2320).

Preclinical Investigational Studies

Leramistat has undergone preclinical evaluation in various in vitro and in vivo models of autoimmune and inflammatory diseases. These studies were crucial in establishing the dual mechanism of action and providing the rationale for clinical development.

In Vitro Studies

-

Immune Cell Assays: The effects of Leramistat on the function of various immune cells, such as T-cells, B-cells, and macrophages, were likely assessed.

-

Osteoclastogenesis and Osteoblast Differentiation Assays: To investigate the bone-remodeling properties, in vitro assays using bone marrow-derived macrophages for osteoclast differentiation and primary osteoblasts or mesenchymal stem cells for osteoblast differentiation were likely performed.

In Vivo Studies

The primary in vivo model used to evaluate the efficacy of Leramistat for rheumatoid arthritis was likely the Collagen-Induced Arthritis (CIA) model in rodents.

Experimental Protocols

The CIA model is a widely used preclinical model for rheumatoid arthritis that mimics many aspects of the human disease, including synovitis, pannus formation, and bone and cartilage destruction.

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

This assay is used to assess the direct effect of a compound on the formation of bone-resorbing osteoclasts from their precursor cells.

Caption: Workflow for in vitro osteoclastogenesis assay.

Clinical Investigational Studies

Leramistat has been evaluated in several clinical trials, primarily in patients with rheumatoid arthritis. A Phase 2 study in idiopathic pulmonary fibrosis is also underway.

Rheumatoid Arthritis (RA)

This initial study in humans assessed the safety, tolerability, and pharmacokinetics of Leramistat in healthy volunteers and a small cohort of RA patients. The results indicated that the drug was safe and well-tolerated.[2]

This 12-week, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and efficacy of Leramistat in patients with active RA who were on a stable background of methotrexate.[2][3][4] The primary objective of safety and tolerability was met, with no drug-related serious adverse events reported.[3] Evidence of clinical benefit was observed in secondary endpoints, including the American College of Rheumatology 20% response (ACR20) and the Disease Activity Score 28 using C-reactive protein (DAS28-CRP).[3]

This 12-week, randomized, double-blind, placebo-controlled, dose-ranging study was conducted in patients with moderate-to-severe active RA who had an inadequate response to methotrexate.[5][6][7][8]

Table 1: Summary of Phase 2b (IST-06) Clinical Trial in Rheumatoid Arthritis

| Parameter | Details |

| Primary Endpoint | Improvement in ACR20 response versus placebo. |

| Outcome | The study did not meet its primary endpoint.[5][6][7][8] |

| Secondary Endpoints | Assessment of structural progression (bone erosion), DAS28-CRP, ACR50/70, disability, and fatigue.[8] |

| Key Findings | - Statistically significant reduction in the key secondary endpoint of bone erosion compared to placebo.[5][6][8][9] - Statistically significant improvements in disability and fatigue in patients treated with Leramistat.[5][9] |

| Safety | - No new safety concerns were identified.[9] - The adverse event rate was similar between the Leramistat and placebo groups.[9] - The majority of adverse events were mild and resolved without treatment.[9] |

Note: Specific quantitative data for ACR response rates and bone erosion scores have not been publicly released and are anticipated to be published in full at a later date.

Idiopathic Pulmonary Fibrosis (IPF)

A Phase 2, randomized, double-blind, placebo-controlled study is currently underway to investigate the efficacy and safety of Leramistat in patients with IPF. The study will evaluate the effect of daily oral dosing of Leramistat over 12 weeks. The results of this trial are not yet available.

Summary and Future Directions

Leramistat (MBS2320) represents a novel therapeutic approach with its unique dual mechanism of action targeting both inflammation and tissue remodeling through the inhibition of mitochondrial complex I. While the Phase 2b study in rheumatoid arthritis did not meet its primary clinical endpoint for symptom improvement (ACR20), the statistically significant reduction in bone erosion and improvements in disability and fatigue are promising findings that support its disease-modifying potential.[5][6][7][8][9] These results warrant further investigation, potentially in combination with other disease-modifying anti-rheumatic drugs (DMARDs).[9] The ongoing Phase 2 trial in idiopathic pulmonary fibrosis will provide further insights into the therapeutic potential of Leramistat in fibrotic diseases. Future publications of the complete datasets from the clinical trials are eagerly awaited to provide a more comprehensive understanding of the clinical profile of this first-in-class metabolic reprogramming agent.

References

- 1. leramistat (MBS2320) / Istesso, J&J [delta.larvol.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. istesso.co.uk [istesso.co.uk]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 6. trial.medpath.com [trial.medpath.com]

- 7. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]

- 8. Istesso update on P2b study of leramistat in RA | Company Announcement | Investegate [investegate.co.uk]

- 9. biotuesdays.com [biotuesdays.com]

Leramistat's Dual Mode of Action: A Technical Guide to Inflammation Modulation and Tissue Repair

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Leramistat (formerly MBS2320) is a first-in-class, orally administered small molecule that represents a paradigm shift in the treatment of chronic inflammatory and fibrotic diseases.[1][2][3][4] Its novel mechanism of action, centered on the selective inhibition of mitochondrial complex I, confers a unique dual capacity to modulate inflammation and actively promote tissue repair.[2][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting Leramistat's mechanism, its therapeutic potential, and the experimental methodologies used in its evaluation.

**1. Introduction: A Novel Approach to Chronic Disease

Chronic diseases such as rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF) are characterized by persistent inflammation and progressive tissue damage.[2][6] Current therapeutic strategies often focus on suppressing the immune system to manage symptoms, but may not adequately address the underlying tissue degradation and can be associated with significant side effects.[6] Leramistat offers a distinct approach by augmenting the body's intrinsic repair mechanisms without causing broad immunosuppression.[3][7] Developed by Istesso, this investigational drug originated from early research at the University of Aberdeen that identified compounds with both anti-inflammatory and bone-protective properties.[6]

**2. Core Mechanism: Mitochondrial Complex I Inhibition

Leramistat's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the mitochondrial electron transport chain.[2][8] By inhibiting this complex, Leramistat modulates cellular metabolism and initiates a signaling cascade that shifts the cellular environment from a pro-inflammatory and degenerative state to a pro-reparative one.[4][5] This unique mechanism is believed to enhance the mobilization and function of progenitor cells, which are essential for regenerating damaged tissue.[4]

References

- 1. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 2. Leramistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]

- 4. istesso.co.uk [istesso.co.uk]

- 5. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]

- 6. Helping Istesso tackle severe, chronic autoimmune disease – IP Group plc [ipgroupplc.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. medchemexpress.com [medchemexpress.com]

Leramistat: A New Frontier in Adaptive Tissue Repair

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leramistat, a first-in-class, orally administered small molecule inhibitor of mitochondrial Complex I, is emerging as a promising agent in the field of adaptive tissue repair. By modulating mitochondrial function, leramistat has demonstrated a unique mechanism of action that appears to enhance the body's innate capacity to repair and regenerate damaged tissue without suppressing the immune system.[1][2] This technical guide provides a comprehensive overview of the current understanding of leramistat, including its mechanism of action, key experimental findings from preclinical and clinical studies, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitochondrial metabolism for tissue regeneration.

Introduction

Tissue damage is a fundamental aspect of numerous chronic diseases and the aging process.[1] Current therapeutic strategies often focus on managing symptoms or suppressing inflammation, with limited efficacy in promoting true tissue restoration. Leramistat represents a novel therapeutic approach by targeting the bioenergetic and signaling functions of mitochondria to foster an environment conducive to repair.[1][3] This document synthesizes the available data on leramistat's potential to induce adaptive tissue repair across various disease models.

Mechanism of Action: Mitochondrial Modulation

Leramistat's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][4] By selectively inhibiting this complex, leramistat instigates a cascade of cellular responses that pivot the cell from a state of damage and inflammation towards repair and regeneration. This modulation is thought to enhance the mobilization and activity of progenitor cells, a type of stem cell crucial for tissue repair and regeneration.[1]

A proposed signaling pathway is illustrated below:

Caption: Proposed mechanism of action for leramistat.

Clinical and Preclinical Data

Leramistat has been evaluated in both preclinical models and clinical trials, most notably a Phase 2b study in patients with rheumatoid arthritis (RA). While the study did not meet its primary endpoint of improving the American College of Rheumatology 20 (ACR20) response, it demonstrated statistically significant improvements in key secondary endpoints related to tissue repair and patient-reported outcomes.[2][5][6]

Phase 2b Clinical Trial in Rheumatoid Arthritis

Study Design: A 12-week, randomized, double-blind, placebo-controlled trial was conducted in adults with moderate-to-severe RA who had an inadequate response to methotrexate.[2]

Key Findings:

| Endpoint | Result | Significance |

| Primary Endpoint: ACR20 Response | Not Met | - |

| Secondary Endpoint: Bone Erosions | Statistically significant reduction in progression | p < 0.05 |

| Secondary Endpoint: Disability | Statistically significant improvement | p < 0.05 |

| Secondary Endpoint: Fatigue | Statistically significant improvement | p < 0.05 |

Note: Specific quantitative data from the full study publication are pending.

Biomarker Analysis: Treatment with leramistat also led to improvements in markers associated with "inflammaging" (chronic, low-grade inflammation associated with aging) and mitochondrial function.[1]

| Biomarker | Change with Leramistat |

| C-Reactive Protein (CRP) | Improved |

| Growth Differentiation Factor 15 (GDF15) | Improved |

| Fibroblast Growth Factor 21 (FGF21) | Improved |

Note: Specific quantitative changes are pending full publication.

Other Potential Indications

Leramistat is also being investigated for its therapeutic potential in other chronic diseases characterized by tissue damage, including:

-

Idiopathic Pulmonary Fibrosis (IPF): Leramistat has been granted FDA Fast Track and Orphan Drug Designation for IPF.[1][2] A clinical trial is underway to evaluate its safety and efficacy in slowing lung function decline in individuals with IPF.[7][8]

-

Sarcopenia: The potential of leramistat to promote musculoskeletal repair is being evaluated in the context of secondary sarcopenia.[1]

Experimental Protocols

Detailed protocols from the clinical trials are not yet fully published. However, based on the available information, the following methodologies were likely employed.

Phase 2b Rheumatoid Arthritis Trial (IST-06) - General Protocol

The experimental workflow for the Phase 2b clinical trial is outlined below:

Caption: Generalized workflow for the Phase 2b RA clinical trial.

Inclusion Criteria:

-

Adults with moderate-to-severe rheumatoid arthritis.

-

Inadequate response to methotrexate treatment.

Exclusion Criteria:

-

Not detailed in the currently available public documents.

Assessments:

-

ACR20 Response: A composite measure of improvement in RA symptoms, including tender and swollen joint counts, patient and physician global assessments, pain, disability, and an acute-phase reactant.

-

Bone Erosion: Likely assessed using imaging techniques such as X-ray or magnetic resonance imaging (MRI) of the hands and feet, with scoring performed by blinded readers.

-

Disability: Assessed using a validated patient-reported outcome measure, such as the Health Assessment Questionnaire-Disability Index (HAQ-DI).

-

Fatigue: Assessed using a validated patient-reported outcome scale, such as the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F).

-

Biomarkers: Serum levels of CRP, GDF15, and FGF21 measured from blood samples collected at baseline and throughout the study.

Safety and Tolerability

Across clinical studies to date, leramistat has demonstrated a good safety and tolerability profile.[1] In the Phase 2b RA study, the adverse event (AE) rate was similar between the leramistat and placebo groups, with the majority of AEs being mild and resolving without treatment.[2][6] No serious AEs have been attributed to leramistat treatment in any studies so far.[1]

Future Directions

The findings from the Phase 2b RA trial, particularly the positive effects on bone erosion and fatigue, support further investigation of leramistat's potential in adaptive tissue repair.[2][9] Future studies are planned to explore its efficacy in RA, potentially in combination with existing disease-modifying anti-rheumatic drugs (DMARDs), as well as in other chronic conditions characterized by tissue damage.[2][9] The ongoing studies in IPF will provide further insights into the broader applicability of this novel therapeutic approach.

Conclusion

Leramistat's unique mechanism of action, centered on the modulation of mitochondrial function, presents a paradigm-shifting approach to treating chronic diseases. By promoting the body's innate repair processes, leramistat has the potential to address the underlying tissue damage that drives disease progression and disability. The encouraging data on bone repair, disability, and fatigue, coupled with a favorable safety profile, position leramistat as a promising candidate for further development in the burgeoning field of regenerative medicine. The full publication of ongoing and completed studies is eagerly awaited to further elucidate the therapeutic potential of this first-in-class investigational medicine.

References

- 1. istesso.co.uk [istesso.co.uk]

- 2. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 3. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]

- 4. Leramistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. biotuesdays.com [biotuesdays.com]

- 7. Action for Pulmonary Fibrosis [actionpf.org]

- 8. Leramistat for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]

Leramistat: A Technical Whitepaper on Cellular Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leramistat (MBS2320) is a first-in-class, orally administered small molecule inhibitor of mitochondrial Complex I. Its mechanism of action represents a paradigm shift in the treatment of chronic inflammatory and fibrotic diseases. Rather than direct immunosuppression, Leramistat modulates cellular metabolism to activate the body's innate tissue repair and regeneration processes. This "metabolic reprogramming" approach reduces inflammation and promotes the remodeling of damaged tissue, offering the potential to not only manage symptoms but also resolve the underlying pathology in conditions like rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF). Preclinical studies and clinical trial biomarker data suggest that Leramistat operates through a hormetic model of mitochondrial stress, inducing a controlled, pro-repair signaling cascade that rebalances tissue homeostasis.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

Leramistat's primary molecular target is the NADH:ubiquinone oxidoreductase, also known as Complex I, a critical enzyme in the mitochondrial electron transport chain. By inhibiting Complex I, Leramistat disrupts cellular respiration and reduces ATP production. This targeted inhibition is not cytotoxic but rather initiates a mild, controlled stress signal. This process, termed "metabolic reprogramming," is hypothesized to induce a hormetic response that shifts cellular fate away from inflammatory and fibrotic phenotypes towards a regenerative state[1].

This unique mechanism augments the body's inherent capacity to repair and restore damaged tissue without broad suppression of the immune system[2][3]. Clinical data from a Phase 2 study in rheumatoid arthritis patients showed that treatment with Leramistat led to improvements in biomarkers associated with mitochondrial function, including Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), alongside reductions in the inflammatory marker C-Reactive Protein (CRP)[2].

Signaling Pathways Modulated by Leramistat

The inhibition of mitochondrial Complex I by Leramistat is believed to trigger the Integrated Stress Response (ISR), a key cellular signaling network for managing homeostasis. This controlled mitochondrial stress leads to the upregulation and secretion of mitokines, such as GDF15 and FGF21. These signaling proteins act systemically to mobilize progenitor cells, modulate immune cell function, and promote a pro-resolution environment conducive to tissue repair and regeneration[2][1][4]. The approach is described as operating "above" conventional inflammatory signaling pathways to provide a more holistic cellular moderation[5].

Quantitative Data Summary

The following tables summarize the key quantitative data available for Leramistat from in vitro, pharmacokinetic, and clinical studies.

Table 1: In Vitro Activity and Pharmacokinetics

| Parameter | Value | System | Reference |

|---|---|---|---|

| IC₅₀ (ATP Production) | 0.63 µM | Thp1 Human Monocytes | [2] |

| Half-life | 7 minutes | Rat Hepatocytes | [2] |

| Half-life | 154 minutes | Human Hepatocytes |[2] |

Table 2: Clinical Efficacy and Biomarker Modulation (Rheumatoid Arthritis)

| Endpoint | Result | Study Phase | Reference |

|---|---|---|---|

| Primary Endpoint (ACR20) | Not Met | Phase 2b | [3] |

| Secondary Endpoint (Bone Erosion) | Statistically Significant Reduction | Phase 2b | [3][4] |

| Secondary Endpoint (Disability) | Statistically Significant Improvement | Phase 2b | [4] |

| Secondary Endpoint (Fatigue) | Statistically Significant Improvement | Phase 2b | [4] |

| Biomarker (CRP) | Improvement Observed | Phase 2 | [2] |

| Biomarker (GDF15) | Improvement Observed | Phase 2 | [2] |

| Biomarker (FGF21) | Improvement Observed | Phase 2 |[2] |

Experimental Protocols

Detailed methodologies for key preclinical and clinical studies are outlined below.

Preclinical Model: Collagen-Induced Arthritis (CIA)

This widely used mouse model of rheumatoid arthritis was employed to evaluate the dual anti-inflammatory and tissue-remodeling effects of Leramistat[1].

-

Model Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant. A booster injection is administered 21 days later to induce a robust arthritic phenotype characterized by synovial inflammation, cartilage degradation, and bone erosion.

-

Treatment Protocol: Therapeutic treatment with Leramistat or a vehicle control is initiated after the onset of clinical signs of arthritis. Dosing is typically performed daily via oral gavage for a period of several weeks.

-

Endpoint Analysis:

-

Clinical Scoring: Joint inflammation is assessed regularly using a macroscopic scoring system that grades erythema and swelling.

-

Histopathology: At the study terminus, joints are collected, sectioned, and stained (e.g., H&E, Safranin O) to evaluate inflammation, cartilage damage, and bone erosion.

-

Bone Remodeling: Micro-CT imaging is used to quantify changes in bone volume and architecture. Immunohistochemical staining for osteoblasts and osteoclasts, along with analysis of osteoid production, is performed to assess the balance of bone formation and resorption[1].

-

Preclinical Model: Bleomycin-Induced Lung Fibrosis

To assess the anti-fibrotic and pro-reparative potential of Leramistat in the context of lung injury, the bleomycin-induced fibrosis model was utilized[1].

-

Model Induction: C57BL/6 mice are administered a single dose of bleomycin sulfate via oropharyngeal or intratracheal instillation to induce acute lung inflammation, which progresses to established fibrosis over 2-3 weeks.

-

Treatment Protocol: A therapeutic dosing regimen is employed, with daily oral administration of Leramistat or vehicle control typically starting 7 days after bleomycin challenge and continuing until the study endpoint (e.g., Day 21).

-

Endpoint Analysis:

-

Fibrosis Quantification: Lung collagen content is measured using a hydroxyproline assay. Histological sections are stained with Masson's trichrome and scored for fibrosis severity using the Ashcroft scale.

-

Inflammation Assessment: Bronchoalveolar lavage (BAL) fluid is analyzed for total and differential immune cell counts.

-

Epithelial Repair: Immunohistochemistry is used to identify and quantify markers of alveolar epithelial cell regeneration, assessing the mobilization of a controlled and appropriate repair response[1].

-

Clinical Trial: Phase 2b in Rheumatoid Arthritis (NCT05460832)

This study was designed to evaluate the efficacy and safety of Leramistat in patients with active RA[3][6].

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial[3].

-

Patient Population: Adults with moderate-to-severe rheumatoid arthritis who have had an inadequate response to methotrexate (MTX) therapy, which was continued as background treatment[3].

-

Primary Endpoint: The proportion of subjects achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at 12 weeks[6].

-

Secondary Endpoints: Assessments included changes in bone erosion and structural progression (via imaging), composite disease activity scores (e.g., DAS28-CRP), higher-level ACR responses (ACR50/70), and patient-reported outcomes for disability and fatigue[3][4].

Clinical Trial: Phase 2 in Idiopathic Pulmonary Fibrosis (NCT05951296)

This ongoing study aims to assess the efficacy and safety of Leramistat in patients with IPF, a progressive fibrotic lung disease.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients aged 40 years and older with a confirmed diagnosis of IPF, a Forced Vital Capacity (FVC) of ≥45% predicted, and a Diffusing Capacity of the Lungs for Carbon Monoxide (DLCO) between 25% and 80% of predicted.

-

Intervention: Participants receive either Leramistat or a matching placebo once daily for 12 weeks.

-

Primary Endpoint: The primary outcome measure is the change from baseline in FVC over the 12-week treatment period.

References

- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 2. istesso.co.uk [istesso.co.uk]

- 3. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 4. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]

- 5. researchgate.net [researchgate.net]

- 6. Deadenylase-dependent mRNA decay of GDF15 and FGF21 orchestrates food intake and energy expenditure [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacodynamics of Leramistat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leramistat (formerly MBS2320) is a first-in-class, orally administered, small molecule inhibitor of mitochondrial complex I. This novel mechanism of action imparts a unique pharmacodynamic profile, positioning Leramistat as a potential therapeutic agent for a range of chronic diseases characterized by tissue damage and impaired repair. This technical guide provides a comprehensive overview of the pharmacodynamics of Leramistat, summarizing key preclinical and clinical findings. It details the drug's molecular target, its impact on cellular signaling pathways, and its observed effects in various disease models and patient populations. The guide also includes detailed experimental protocols and quantitative data to facilitate a deeper understanding and further investigation of this promising therapeutic candidate.

Introduction

Leramistat is an investigational therapeutic agent that modulates the body's innate repair mechanisms by targeting mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Unlike conventional therapies for many chronic diseases that primarily focus on suppressing inflammation, Leramistat is designed to augment the body's natural capacity to repair and restore damaged tissues without causing immunosuppression.[1][2] This distinct approach offers the potential to address unmet needs in a variety of conditions, including autoimmune diseases, fibrotic diseases, and age-related degenerative disorders.

Molecular Target and Mechanism of Action

Leramistat's primary molecular target is mitochondrial complex I . By inhibiting this enzyme, Leramistat disrupts the flow of electrons in the electron transport chain, leading to a cascade of downstream cellular effects. This modulation of mitochondrial function is believed to be the linchpin of its therapeutic action, promoting a shift in cellular metabolism and signaling that favors tissue repair and regeneration.[3][4]

Signaling Pathway of Mitochondrial Complex I Inhibition by Leramistat

The inhibition of mitochondrial complex I by Leramistat initiates a series of cellular events that collectively contribute to its pro-repair phenotype. While the precise and complete signaling cascade is an area of ongoing research, the available evidence points to the following key pathways:

Caption: Proposed signaling pathway of Leramistat.

Preclinical Pharmacodynamics

Preclinical studies have been instrumental in elucidating the pharmacodynamic properties of Leramistat. A key publication in The Journal of Pharmacology and Experimental Therapeutics details findings from various in vitro and in vivo models.[3]

In Vitro Studies

-

Inhibition of Mitochondrial Complex I: Leramistat has been shown to selectively inhibit the activity of mitochondrial complex I in isolated mitochondria and various cell types.

-

Cellular Metabolism: Treatment with Leramistat leads to a shift in cellular metabolism, characterized by an increase in glycolysis to compensate for the reduction in oxidative phosphorylation.

-

Cytokine Production: In immune cells, Leramistat has been observed to modulate the production of pro-inflammatory cytokines.

In Vivo Models

Leramistat has demonstrated efficacy in animal models of rheumatoid arthritis and idiopathic pulmonary fibrosis.[3]

-

Rheumatoid Arthritis Model: In a mouse model of collagen-induced arthritis, Leramistat treatment resulted in the formation of anatomically appropriate osteoid layering, indicative of an ongoing process of osteogenesis conditioned by biomechanics. This suggests a direct effect on bone remodeling and repair.[5]

-

Idiopathic Pulmonary Fibrosis Model: In a model of lung fibrosis, Leramistat demonstrated the ability to reduce the fibrotic response and promote tissue remodeling.[6]

Clinical Pharmacodynamics

Phase 2b Study in Rheumatoid Arthritis (NCT05460832)

A Phase 2b, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of Leramistat in adults with moderate-to-severe rheumatoid arthritis (RA) who had an inadequate response to methotrexate.[1]

Study Design:

-

Duration: 12 weeks[1]

-

Population: Patients with moderate-to-severe RA with an inadequate response to methotrexate[1]

-

Primary Endpoint: Improvement in ACR20 response versus placebo[1]

-

Secondary Endpoints: Included assessments of structural progression (bone erosion), disability, and fatigue.[1]

Results:

While the study did not meet its primary endpoint of a statistically significant improvement in the ACR20 response, it demonstrated statistically significant improvements in key secondary endpoints.[1][7]

| Endpoint | Result |

| Bone Erosion | Statistically significant reduction in the progression of bone erosions compared to placebo.[1][4] |

| Disability | Statistically significant improvement in disability scores compared to placebo.[1] |

| Fatigue | Statistically significant improvement in fatigue scores compared to placebo.[1] |

Biomarker Analysis:

In Phase 2 clinical studies, patients treated with Leramistat showed improvements in markers of inflammation and mitochondrial function.[3]

| Biomarker | Change |

| C-Reactive Protein (CRP) | Reduction observed[3] |

| Growth Differentiation Factor 15 (GDF15) | Improvement observed[3] |

| Fibroblast Growth Factor 21 (FGF21) | Improvement observed[3] |

Safety and Tolerability:

No new safety concerns were identified in the study. The adverse event rate was similar between the Leramistat and placebo groups, with the majority of adverse events being mild in nature and resolving without treatment. No deaths were reported, and no significant changes in clinical chemistry, bloods, vital signs, or cardiovascular health were noted.[1]

Experimental Protocols

Assessment of Mitochondrial Complex I Activity

A common method to assess the activity of mitochondrial complex I is to measure the rate of oxygen consumption in isolated mitochondria or intact cells using high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

Protocol Outline:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

-

Substrate Addition: Provide substrates for complex I-linked respiration, such as pyruvate, glutamate, and malate.

-

Oxygen Consumption Measurement: Measure the basal oxygen consumption rate.

-

Inhibitor Addition: Add a known inhibitor of complex I (e.g., rotenone) to confirm the specificity of the measurement.

-

Leramistat Treatment: In parallel experiments, treat isolated mitochondria or cells with varying concentrations of Leramistat to determine its inhibitory effect on complex I-mediated respiration.

Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely used preclinical model for studying the pathology of rheumatoid arthritis.

Protocol Outline:

-

Induction of Arthritis: Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of type II collagen and complete Freund's adjuvant.

-

Booster Immunization: Administer a booster immunization 21 days after the primary immunization.

-

Leramistat Administration: Begin oral administration of Leramistat or vehicle control at the time of the booster immunization or upon the first signs of arthritis.

-

Clinical Scoring: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score the severity of the disease.

-

Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Bone Remodeling Assessment: Utilize techniques such as micro-computed tomography (micro-CT) to quantify changes in bone volume and structure.

Conclusion

Leramistat represents a novel therapeutic approach with a unique pharmacodynamic profile centered on the inhibition of mitochondrial complex I to promote tissue repair. Preclinical and clinical data, although early, suggest its potential to address key unmet needs in chronic diseases such as rheumatoid arthritis. The statistically significant effects on bone erosion, disability, and fatigue in the Phase 2b RA trial are encouraging and warrant further investigation. The ongoing and planned clinical studies in idiopathic pulmonary fibrosis and sarcopenia will provide further insights into the therapeutic potential of this innovative molecule. This technical guide provides a foundation for researchers and drug development professionals to understand the core pharmacodynamics of Leramistat and to guide future research and development efforts.

References

- 1. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 2. istesso.co.uk [istesso.co.uk]

- 3. biotuesdays.com [biotuesdays.com]

- 4. leramistat (MBS2320) / Istesso, J&J [delta.larvol.com]

- 5. Leramistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Istesso update on P2b study of leramistat in RA | Company Announcement | Investegate [investegate.co.uk]

- 7. Istesso's Leramistat Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]

Methodological & Application

Leramistat In-Vitro Cell Culture Applications: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leramistat (also known as MBS2320 or HMC-C-01-A) is a pioneering, first-in-class inhibitor of mitochondrial complex I. Its unique mechanism of action centers on modulating cellular metabolism to foster tissue repair and resolve inflammation, distinguishing it from traditional immunosuppressive agents.[1][2] This investigational drug is currently undergoing clinical evaluation for a range of diseases, including rheumatoid arthritis, idiopathic pulmonary fibrosis, and sarcopenia, underscoring its potential as a novel therapeutic agent.[3][4]

In the context of in-vitro research, Leramistat serves as a valuable tool for dissecting the intricate relationship between mitochondrial function and cellular processes such as inflammation, apoptosis, and metabolic reprogramming. This document provides detailed application notes and protocols to guide researchers in utilizing Leramistat in cell culture assays.

Mechanism of Action

Leramistat selectively targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a cascade of downstream cellular effects:

-

Decreased ATP Production: By impeding the electron transport chain, Leramistat directly curtails mitochondrial ATP synthesis.

-

Altered Redox State: Inhibition of Complex I leads to an accumulation of NADH and a subsequent decrease in the NAD+/NADH ratio, altering the cellular redox balance.

-

Modulation of Inflammatory Signaling: Mitochondrial dysfunction is intrinsically linked to inflammatory pathways. Inhibition of Complex I can influence the activation of key inflammatory signaling hubs such as the NF-κB pathway and the NLRP3 inflammasome, thereby modulating the production of pro-inflammatory cytokines.[4][5]

Quantitative Data Summary

The following table summarizes the known quantitative data for Leramistat in an in-vitro setting. Researchers are encouraged to use this as a starting point for their own experimental designs.

| Cell Line | Assay | Parameter | Value |

| THP-1 (Human Monocytes) | ATP Production | IC50 | 0.63 µM |

Signaling Pathway

// Nodes Leramistat [label="Leramistat", fillcolor="#FBBC05", fontcolor="#202124"]; ComplexI [label="Mitochondrial\nComplex I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ET_Flow [label="Electron Transport\nChain Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Prod [label="Decreased\nATP Production", fillcolor="#F1F3F4", fontcolor="#202124"]; NADH_Ratio [label="Increased\nNADH/NAD+ Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Mod [label="Modulated\nROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Altered Cytokine\nProduction (e.g., IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Metabolism [label="Cellular Metabolic\nReprogramming", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissue_Repair [label="Promotion of\nTissue Repair", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Leramistat -> ComplexI [label="Inhibits", color="#EA4335"]; ComplexI -> ET_Flow [color="#5F6368"]; ET_Flow -> ATP_Prod [color="#5F6368"]; ET_Flow -> NADH_Ratio [color="#5F6368"]; ET_Flow -> ROS_Mod [color="#5F6368"]; ROS_Mod -> NFkB [color="#5F6368"]; ROS_Mod -> NLRP3 [color="#5F6368"]; NFkB -> Cytokines [color="#5F6368"]; NLRP3 -> Cytokines [color="#5F6368"]; ATP_Prod -> Cell_Metabolism [color="#5F6368"]; NADH_Ratio -> Cell_Metabolism [color="#5F6368"]; Cell_Metabolism -> Tissue_Repair [color="#5F6368"]; Cytokines -> Tissue_Repair [label="Modulates", style=dashed, color="#5F6368"]; }

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Complex I Activity

This protocol provides a general framework for measuring the direct inhibitory effect of Leramistat on Mitochondrial Complex I.

// Nodes start [label="Start: Isolate Mitochondria\nfrom target cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_quant [label="Determine mitochondrial\nprotein concentration (e.g., BCA assay)"]; prep_reagents [label="Prepare assay buffer, substrates\n(NADH), and Leramistat dilutions"]; add_leramistat [label="Incubate isolated mitochondria\nwith varying concentrations of Leramistat"]; initiate_reaction [label="Initiate reaction by adding NADH"]; measure_absorbance [label="Measure decrease in absorbance at 340 nm\n(oxidation of NADH) over time"]; analyze [label="Calculate Complex I activity and\ndetermine IC50 of Leramistat", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protein_quant; protein_quant -> prep_reagents; prep_reagents -> add_leramistat; add_leramistat -> initiate_reaction; initiate_reaction -> measure_absorbance; measure_absorbance -> analyze; }

Materials:

-

Target cells (e.g., THP-1, fibroblast-like synoviocytes)

-

Mitochondria isolation kit

-

Leramistat stock solution (in DMSO)

-

Assay Buffer (e.g., phosphate buffer with MgCl2)

-

NADH solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Isolate Mitochondria: Isolate mitochondria from your target cell line using a commercially available kit or a standard laboratory protocol.

-

Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a standard method like the BCA assay.

-

Prepare Leramistat Dilutions: Prepare a serial dilution of Leramistat in assay buffer. It is recommended to start with a concentration range of 0.01 µM to 100 µM. Include a DMSO vehicle control.

-

Assay Setup: In a 96-well plate, add the isolated mitochondria (typically 5-10 µg of protein per well) to each well. Add the different concentrations of Leramistat to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Initiate Reaction: To start the reaction, add a solution of NADH to each well.

-

Measure Activity: Immediately begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes using a microplate reader. The rate of NADH oxidation is proportional to Complex I activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of Leramistat. Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Cellular ATP Production Assay

This protocol measures the effect of Leramistat on total cellular ATP levels, a key indicator of mitochondrial function.

// Nodes start [label="Start: Seed cells in a\n96-well white-walled plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture cells to desired\nconfluency (e.g., 24 hours)"]; treat [label="Treat cells with a dose range\nof Leramistat (e.g., 0.1 µM - 50 µM)\nand vehicle control"]; incubate [label="Incubate for a specified duration\n(e.g., 6, 12, or 24 hours)"]; add_reagent [label="Add ATP detection reagent\n(e.g., CellTiter-Glo®)"]; lyse [label="Incubate to lyse cells and\nstabilize luminescent signal"]; measure [label="Measure luminescence using a\nplate reader"]; analyze [label="Calculate ATP levels relative to control\nand determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> treat; treat -> incubate; incubate -> add_reagent; add_reagent -> lyse; lyse -> measure; measure -> analyze; }

Materials:

-

Target cells (e.g., THP-1, primary macrophages, fibroblast-like synoviocytes)

-

96-well white-walled microplate for luminescence assays

-

Leramistat stock solution (in DMSO)

-

Complete cell culture medium

-

ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well white-walled plate and allow them to adhere overnight.

-

Treatment: The next day, treat the cells with a serial dilution of Leramistat. Based on the known IC50 in THP-1 cells, a starting concentration range of 0.1 µM to 50 µM is recommended. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells with Leramistat for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

-

ATP Measurement: Follow the manufacturer's instructions for the ATP detection kit. Typically, this involves adding the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal of the Leramistat-treated wells to the vehicle control wells. Plot the dose-response curve to calculate the IC50 for ATP production inhibition.

Protocol 3: Assessment of Anti-Inflammatory Activity (Cytokine Release Assay)

This protocol is designed to evaluate the anti-inflammatory effects of Leramistat by measuring its ability to suppress cytokine production in stimulated immune cells.

Materials:

-

Target cells (e.g., primary human macrophages, fibroblast-like synoviocytes from rheumatoid arthritis patients)

-

24-well or 48-well cell culture plates

-

Leramistat stock solution (in DMSO)

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) for macrophages, or a cytokine cocktail like TNF-α and IL-1β for synoviocytes)

-

Complete cell culture medium

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Cell Seeding and Differentiation: Seed cells in a 24-well or 48-well plate. If using monocytes, differentiate them into macrophages using an appropriate protocol (e.g., with PMA or M-CSF).

-

Pre-treatment with Leramistat: Pre-treat the cells with various concentrations of Leramistat (e.g., 0.1 µM to 25 µM) for 1-2 hours.

-

Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., 100 ng/mL LPS) to the wells. Include a non-stimulated control and a stimulated vehicle control.

-

Incubation: Incubate the cells for a suitable period to allow for cytokine production (e.g., 18-24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatants from each well.

-

Cytokine Quantification: Measure the concentration of the target cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the Leramistat-treated wells to the stimulated vehicle control to determine the extent of inhibition.

Concluding Remarks

Leramistat presents a compelling tool for investigating the role of mitochondrial metabolism in health and disease. The protocols outlined above provide a foundational framework for characterizing its effects in a variety of in-vitro systems. Researchers should note that optimal conditions, including cell type, Leramistat concentration, and incubation time, may need to be determined empirically for each specific experimental context. As a novel modulator of immunometabolism, further exploration of Leramistat's in-vitro properties will undoubtedly contribute to a deeper understanding of its therapeutic potential.

References

- 1. Mitochondrial dysfunction and Inflammatory Responses | Encyclopedia MDPI [encyclopedia.pub]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. The role of mitochondria in cytokine and chemokine signalling during ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. heraldopenaccess.us [heraldopenaccess.us]

Application Notes and Protocols for Leramistat in Animal Models of Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering Leramistat (formerly MBS2320), a first-in-class mitochondrial complex I inhibitor, in animal models of rheumatoid arthritis (RA). The information is compiled from preclinical data and is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Leramistat in RA.

Introduction

Leramistat is an investigational, orally administered small molecule that modulates immune metabolism through the inhibition of mitochondrial complex I. This novel mechanism of action aims to not only reduce inflammation but also to promote tissue repair, a key differentiator from many existing RA therapies.[1] Preclinical studies have demonstrated its potential to protect against bone and cartilage damage in a mouse model of collagen-induced arthritis (CIA).[1]

Mechanism of Action

Leramistat's primary target is mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By inhibiting this complex, Leramistat modulates cellular metabolism, leading to a reduction in inflammatory responses and a shift towards a tissue-reparative state. This "metabolic reprogramming" has been shown to selectively inhibit the activity and differentiation of myeloid and lymphoid cells involved in RA pathogenesis, while sparing mesenchymal cells crucial for tissue regeneration. Furthermore, Leramistat has demonstrated a direct impact on bone homeostasis, inhibiting osteoclast differentiation and function while promoting the formation of new bone (osteoid layering).[1]

Below is a diagram illustrating the proposed signaling pathway of Leramistat.

References

Leramistat dosage and administration in preclinical research.

For Research Use Only

Introduction

Leramistat (also known as MBS2320) is a first-in-class, orally bioavailable, small molecule inhibitor of mitochondrial complex I. It is currently under investigation for its dual therapeutic potential in treating inflammatory diseases and promoting tissue regeneration. Leramistat's unique mechanism of action, which involves the modulation of cellular metabolism, has shown promise in preclinical models of chronic inflammatory conditions such as rheumatoid arthritis. These application notes provide an overview of the available preclinical data on Leramistat's dosage and administration, along with a generalized protocol for its use in a common animal model of rheumatoid arthritis.

Mechanism of Action

Leramistat selectively inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain. This inhibition leads to a reduction in ATP production and a shift in cellular metabolism. In immune cells, this metabolic reprogramming has been shown to dampen inflammatory responses. Concurrently, in tissues such as bone, Leramistat appears to promote anabolic processes, leading to tissue repair and regeneration.

Signaling Pathway

Caption: Simplified signaling pathway of Leramistat as a mitochondrial complex I inhibitor, leading to reduced inflammation and enhanced tissue repair.

Data Presentation

The following table summarizes the key preclinical data available for Leramistat in a widely used animal model of rheumatoid arthritis.

| Animal Model | Compound | Dosage | Administration Route | Dosing Frequency | Key Outcomes |

| Mouse Collagen-Induced Arthritis (CIA) | Leramistat (MBS2320) | 0.3 mg/kg | Not Specified | Once Daily | Inhibition of disease onset and progression, osteoprotection |